molecular formula C13H16N2O2 B2469210 (2S,3S)-E1R

(2S,3S)-E1R

Cat. No.: B2469210
M. Wt: 232.28 g/mol
InChI Key: ZTGRWYMPQCQTHD-GXSJLCMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-E1R involves the stereoselective synthesis of its enantiomers. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as 5-methyl-4-phenyl-2-oxopyrrolidin-1-yl-acetamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and enantiomeric excess of the compound. The compound is stored at -20°C for up to three years in its powder form and at -80°C for up to one year in solution .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-E1R primarily undergoes reactions typical of amides and pyrrolidines. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted pyrrolidines .

Scientific Research Applications

(2S,3S)-E1R is extensively used in scientific research due to its role as a sigma-1 receptor modulator. Its applications include:

    Chemistry: Studying the stereoselective synthesis and reactions of enantiomers.

    Biology: Investigating the role of sigma-1 receptors in neuronal plasticity.

    Medicine: Researching potential treatments for cognition and memory disorders, including Alzheimer’s disease and schizophrenia.

    Industry: Used in the development of pharmaceuticals targeting sigma-1 receptors

Mechanism of Action

(2S,3S)-E1R exerts its effects by modulating the sigma-1 receptor, a chaperone protein involved in various cellular processes. The sigma-1 receptor influences neuronal plasticity, calcium signaling, and neuroprotection. By binding to this receptor, this compound enhances its activity, leading to improved cognitive functions and memory .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-E1R: Another enantiomer of E1R with similar sigma-1 receptor modulating properties.

    (2R,3S)-E1R: A stereoisomer with distinct biological activities.

    Rac-E1R: A racemic mixture of E1R enantiomers

Uniqueness

(2S,3S)-E1R is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its other enantiomers. Its high enantiomeric excess and purity make it a valuable tool in research focused on sigma-1 receptor modulation .

Properties

IUPAC Name

2-[(2S,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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